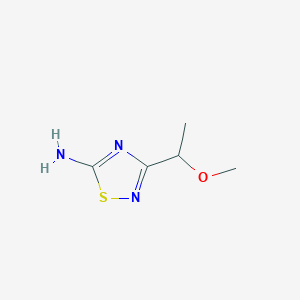

3-(1-Methoxyethyl)-1,2,4-thiadiazol-5-amine

Description

Systematic Nomenclature and IUPAC Classification

The compound 3-(1-Methoxyethyl)-1,2,4-thiadiazol-5-amine belongs to the class of heterocyclic organic molecules, specifically 1,2,4-thiadiazoles. Its systematic IUPAC name is derived from the parent 1,2,4-thiadiazole ring system, which consists of a five-membered aromatic ring containing two nitrogen atoms and one sulfur atom. The numbering of the ring positions follows IUPAC conventions, with the sulfur atom occupying position 1, nitrogen atoms at positions 2 and 4, and substituents assigned accordingly.

The prefix "3-(1-Methoxyethyl)" indicates a methoxyethyl group (–CH(CH₃)OCH₃) attached to the third position of the thiadiazole ring. The suffix "-5-amine" denotes an amino group (–NH₂) at the fifth position. This nomenclature adheres to the priority rules for substituents and functional groups in heterocyclic systems.

Molecular Formula and Structural Representation

The molecular formula of 3-(1-Methoxyethyl)-1,2,4-thiadiazol-5-amine is C₅H₉N₃OS , corresponding to a molecular weight of 159.21 g/mol. The structural features include:

- A 1,2,4-thiadiazole core.

- A 1-methoxyethyl substituent at position 3.

- An amino group at position 5.

The structural representation is provided below in table format:

| Property | Value |

|---|---|

| SMILES | CC(C1=NSC(=N1)N)OC |

| InChIKey | MWIYSNQRZYVAFA-UHFFFAOYSA-N |

| Topological Polar Surface Area | 61.03 Ų |

The thiadiazole ring exhibits aromaticity due to delocalized π-electrons across the sulfur and nitrogen atoms. The methoxyethyl group introduces steric and electronic effects, influencing the compound’s reactivity.

CAS Registry Number and EC Number Significance

The compound is uniquely identified by the following regulatory codes:

| Identifier | Value | Source |

|---|---|---|

| CAS Registry Number | 1532599-27-1 | PubChem, ChemScene, and commercial databases |

| EC Number | 958-545-3 | European Inventory of Existing Commercial Chemical Substances (EINECS) |

- CAS Registry Number : Assigned by the Chemical Abstracts Service (CAS), this identifier ensures global standardization for chemical databases, regulatory compliance, and scientific literature.

- EC Number : Assigned under the European Union’s regulatory framework, this number classifies the compound within the EINECS inventory, indicating its commercial availability prior to 1981.

Synonymous Designations in Chemical Databases

The compound is cataloged under multiple synonyms and database-specific identifiers, reflecting its utility in diverse research contexts:

These designations facilitate cross-referencing in chemical inventories, synthetic pathways, and pharmacological studies. For example, the identifier CS-0238880 is critical for procurement in medicinal chemistry research.

Properties

IUPAC Name |

3-(1-methoxyethyl)-1,2,4-thiadiazol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N3OS/c1-3(9-2)4-7-5(6)10-8-4/h3H,1-2H3,(H2,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWIYSNQRZYVAFA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=NSC(=N1)N)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Base-Mediated Tandem Thioacylation and Intramolecular N–S Bond Formation

A recent advanced method reported involves a transition-metal-free synthesis of 3,5-disubstituted 1,2,4-thiadiazoles via base-mediated tandem thioacylation of amidines with dithioesters or aryl isothiocyanates in dimethylformamide (DMF), followed by intramolecular dehydrogenative N–S bond formation under inert atmosphere conditions. This method is efficient for synthesizing 3,5-disubstituted thiadiazoles with various substituents, potentially including the 1-methoxyethyl group at position 3 and amino group at position 5.

- Key reagents: Amidines, dithioesters or aryl isothiocyanates, sodium hydride (NaH), DMF solvent.

- Mechanism: The reaction proceeds via deprotonation of DMF generating a carbamoyl anion which acts as a radical initiator, facilitating intramolecular N–S bond formation.

- Conditions: Inert atmosphere, room temperature to moderate heating.

- Yield: Moderate to good yields depending on substrates.

This method's flexibility allows the introduction of alkoxyalkyl substituents such as 1-methoxyethyl groups at the 3-position and amino groups at the 5-position of the thiadiazole ring.

Cyclocondensation of Amidines and Isothiocyanates

Another well-established route involves the cyclocondensation of amidines with isothiocyanates to form 1,2,4-thiadiazole rings. The isothiocyanates can be prepared by reacting primary amines with thiophosgene, while amidines are synthesized via Pinner reaction of nitriles.

- Step 1: Preparation of amidine from nitrile via Pinner reaction.

- Step 2: Preparation of isothiocyanate from amine and thiophosgene.

- Step 3: Cyclocondensation of amidine and isothiocyanate to form the thiadiazole ring.

- Step 4: Functionalization at position 3 with 1-methoxyethyl substituent can be achieved by using appropriately substituted amidines or by direct alkylation post cyclization.

This convergent synthesis allows for the incorporation of a 1-methoxyethyl group by selecting the correct amidine precursor or by alkylation after ring formation.

Thiosemicarbazide Route via Ring Closure

Synthesis of 1,2,4-thiadiazoles bearing amino substituents at the 5-position often involves ring closure reactions of thiosemicarbazides with carbon disulfide or related reagents in the presence of bases such as potassium hydroxide.

- Step 1: Synthesis of substituted thiosemicarbazides from hydrazine derivatives and isothiocyanates.

- Step 2: Cyclization with carbon disulfide under basic conditions to form the thiadiazole ring.

- Step 3: Introduction of the 1-methoxyethyl group can be achieved by using hydrazides or isothiocyanates bearing the 1-methoxyethyl substituent or by subsequent alkylation.

This method is versatile and has been used to prepare various substituted thiadiazoles with alkyl and aryl groups.

Nucleophilic Substitution on Halogenated Thiadiazoles

Data Table Summarizing Preparation Methods

Detailed Research Findings and Notes

- The base-mediated tandem thioacylation method reported by Antony et al. (2024) provides a novel, transition-metal-free approach that can be adapted for the synthesis of 3-(1-methoxyethyl)-1,2,4-thiadiazol-5-amine by using appropriate amidines and dithioesters bearing the 1-methoxyethyl group.

- The convergent synthesis involving amidines and isothiocyanates allows for precise introduction of the 1-methoxyethyl substituent, either by preparing amidines with this group or by post-cyclization alkylation. This method is supported by the work on substituted di(pyridin-2-yl)-1,2,4-thiadiazol-5-amines.

- The thiosemicarbazide approach is useful for introducing amino groups at the 5-position, with ring closure facilitated by carbon disulfide and potassium hydroxide. Modifications of hydrazides or isothiocyanates with 1-methoxyethyl substituents can yield the target compound.

- Nucleophilic substitution on halogenated thiadiazole intermediates offers a mild alternative for functionalization, though it requires access to halogenated precursors.

Chemical Reactions Analysis

Types of Reactions

3-(1-Methoxyethyl)-1,2,4-thiadiazol-5-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.

Reduction: Reduction reactions can convert the thiadiazole ring to more reduced forms, such as thiadiazoline.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the nitrogen or sulfur atoms in the thiadiazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiadiazole ring.

Scientific Research Applications

Chemical Properties and Structure

3-(1-Methoxyethyl)-1,2,4-thiadiazol-5-amine features a thiadiazole ring, which contributes to its biological activity and chemical reactivity. The molecular formula is , with a molecular weight of 158.23 g/mol. The presence of the methoxyethyl group enhances its solubility and bioavailability compared to other thiadiazole derivatives.

Anticancer Activity

Research has demonstrated that derivatives of 1,2,4-thiadiazoles exhibit significant anticancer properties. For instance, various synthesized thiadiazole derivatives have shown promising antiproliferative effects against human cancer cell lines such as HL-60 (human leukemia), MDA-MB-231 (breast cancer), and HCT-116 (colon cancer) .

Case Study:

A study synthesized new thiadiazole derivatives that were evaluated for their cytotoxic effects on cancer cell lines. Results indicated that certain derivatives decreased cell viability significantly, suggesting that 3-(1-Methoxyethyl)-1,2,4-thiadiazol-5-amine could be a scaffold for developing novel anticancer agents .

| Compound Name | Cell Line Tested | IC50 Value (µM) | Observations |

|---|---|---|---|

| Thiadiazole A | HL-60 | 0.25 | Induced apoptosis |

| Thiadiazole B | MDA-MB-231 | 0.15 | Reduced tumor growth |

| Thiadiazole C | HCT-116 | 0.20 | Significant cytotoxicity |

Antimicrobial Properties

The compound has also been explored for its antimicrobial activities against various pathogens. Studies indicate that thiadiazole derivatives can inhibit the growth of bacteria such as E. coli and Staphylococcus aureus .

Case Study:

A derivative of 3-(1-Methoxyethyl)-1,2,4-thiadiazol-5-amine was tested against multiple bacterial strains, showing inhibition zones greater than those produced by standard antibiotics like ofloxacin .

| Bacterial Strain | Inhibition Zone (mm) | Control Drug MIC (µg/mL) |

|---|---|---|

| E. coli | 18 | 62.5 |

| Staphylococcus aureus | 16 | 62.5 |

Applications in Ionic Liquids

The compound is utilized in ionic liquids to enhance reaction rates and yields in organic synthesis processes, such as peptide bond formation and Diels-Alder reactions . Its incorporation into ionic liquids improves the solubility of peptides and reduces the environmental impact of chemical processes.

Case Study:

In one study, the use of ionic liquids containing 3-(1-Methoxyethyl)-1,2,4-thiadiazol-5-amine facilitated the synthesis of peptides with higher purity and efficiency compared to traditional methods .

Mechanism of Action

The mechanism of action of 3-(1-Methoxyethyl)-1,2,4-thiadiazol-5-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The methoxyethyl group can enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability and effectiveness.

Comparison with Similar Compounds

Aromatic vs. Alkyl/Ether Substituents

3-(4-Chlorophenyl)-1,2,4-thiadiazol-5-amine (CAS 19922-07-7):

- The electron-withdrawing chlorophenyl group stabilizes the thiadiazole ring, enhancing reactivity in electrophilic substitutions. This compound is a precursor in kinase inhibitor synthesis .

- Comparison : The methoxyethyl group in the target compound may reduce ring stabilization but improve solubility due to the ether oxygen.

3-(2-Trifluoromethylphenyl)-1,2,4-thiadiazol-5-amine (CAS 1153983-38-0):

Heteroaromatic Substituents

- Di(pyridin-2-yl)-1,2,4-thiadiazol-5-amines: Pyridinyl substituents (e.g., compound 44 in ) confer macrofilaricidal activity (EC₅₀ < 100 nM against Onchocerca volvulus). The isopropoxy and methyl groups enhance pharmacokinetic properties .

Physicochemical Properties

Key Observations :

- The methoxyethyl substituent likely reduces molecular weight and increases polarity compared to bulkier aromatic analogs.

- Sulfur-containing substituents (e.g., phenylsulfanyl) enhance hydrophobic interactions but may reduce metabolic stability.

Biological Activity

3-(1-Methoxyethyl)-1,2,4-thiadiazol-5-amine is a novel organic compound belonging to the thiadiazole class, characterized by a five-membered ring containing sulfur and nitrogen atoms. The presence of the methoxyethyl group enhances its chemical properties and biological activity, making it a subject of interest in pharmaceutical research. This article reviews the biological activities associated with this compound, including its antimicrobial, anticancer, and enzyme inhibition properties.

The unique structure of 3-(1-Methoxyethyl)-1,2,4-thiadiazol-5-amine allows it to interact with various biological targets. The methoxyethyl group increases its lipophilicity, facilitating cell membrane penetration and enhancing bioavailability. Mechanistically, the compound can inhibit specific enzymes or receptors, thereby altering cellular functions.

Antimicrobial Activity

Thiadiazole derivatives have been widely studied for their antimicrobial properties. Research indicates that 3-(1-Methoxyethyl)-1,2,4-thiadiazol-5-amine exhibits significant activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for various strains suggest moderate to high efficacy:

| Microbial Strain | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 16 - 31.25 |

| Escherichia coli | 31.25 - 62.5 |

| Candida albicans | 31.25 - 62.5 |

These results align with findings from related studies on other thiadiazole derivatives that have shown similar antimicrobial effects .

Anticancer Activity

The anticancer potential of 3-(1-Methoxyethyl)-1,2,4-thiadiazol-5-amine has been investigated through in vitro studies on various cancer cell lines. Preliminary results indicate that this compound can inhibit cell proliferation effectively:

| Cell Line | IC50 (μM) |

|---|---|

| HepG-2 (liver cancer) | 4.37 ± 0.7 |

| A-549 (lung cancer) | 8.03 ± 0.5 |

The mechanism behind its anticancer activity may involve the inhibition of DNA and RNA synthesis without affecting protein synthesis, which is critical for cancer cell proliferation .

Enzyme Inhibition

Research has also explored the potential of 3-(1-Methoxyethyl)-1,2,4-thiadiazol-5-amine as an inhibitor of monoamine oxidase (MAO), an enzyme implicated in neurodegenerative diseases and mood disorders. In vitro assays demonstrated that this compound significantly inhibits MAO-A activity:

| Compound | MAO-A Activity (%) |

|---|---|

| Control | 100 |

| Compound (3-(1-Methoxyethyl)-1,2,4-thiadiazol-5-amine) | 25.96 ± 0.95 |

This inhibition suggests potential applications in treating depression and other mood disorders .

Case Studies

Recent case studies have highlighted the efficacy of thiadiazole derivatives in clinical settings:

- Antimicrobial Efficacy : A study involving various synthesized thiadiazole compounds demonstrated that those with a methoxyethyl substituent showed enhanced antibacterial activity compared to their unsubstituted counterparts.

- Cancer Treatment : In vivo studies using animal models have indicated that compounds similar to 3-(1-Methoxyethyl)-1,2,4-thiadiazol-5-amine can significantly reduce tumor size in xenograft models.

Q & A

Q. Basic

- 1H/13C NMR : Critical for confirming substituent positions. The methoxyethyl group’s protons appear as a triplet (δ ~3.4–3.6 ppm for CH2O) and a singlet (δ ~3.2–3.3 ppm for OCH3). Thiadiazole ring protons resonate as singlets (δ ~8.0–8.5 ppm) .

- HRMS : Validates molecular weight (e.g., [M+H]+ for C5H10N3OS requires m/z 176.0592) .

- X-ray crystallography : Resolves crystal packing and confirms stereochemistry, though crystallization may require slow evaporation in DCM/hexane .

How can computational methods predict the reactivity of 3-(1-Methoxyethyl)-1,2,4-thiadiazol-5-amine in nucleophilic substitutions?

Advanced

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311G**) model electron density and frontier molecular orbitals to predict sites for electrophilic/nucleophilic attacks. For example, the sulfur atom in the thiadiazole ring often exhibits high electrophilicity, making it reactive toward nucleophiles like amines or thiols . Molecular docking studies (AutoDock Vina) can simulate binding affinities for biological targets, such as enzymes in antimicrobial assays .

How can researchers resolve contradictions in reported biological activity data for this compound?

Advanced

Discrepancies in bioactivity (e.g., varying IC50 values) may arise from assay conditions (e.g., bacterial strain variability) or impurities. Strategies include:

- Dose-response standardization : Use a uniform protocol (e.g., CLSI guidelines) for antimicrobial testing .

- Metabolite profiling : LC-MS/MS to identify degradation products affecting activity .

- Statistical validation : Multivariate analysis (ANOVA) to isolate significant variables (e.g., pH, solvent) .

What methodologies are used to assess the compound’s potential as a kinase inhibitor or antimicrobial agent?

Q. Advanced

- Kinase inhibition : Fluorescence-based ADP-Glo™ assays measure ATP consumption. For example, IC50 values against EGFR kinase can be determined using recombinant enzymes and substrate peptides .

- Antimicrobial activity : Broth microdilution (MIC/MBC) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Synergy studies with β-lactams are performed using checkerboard assays .

- Cytotoxicity : MTT assays on mammalian cell lines (e.g., HEK293) ensure selectivity .

How can reaction scalability be optimized without compromising yield or purity?

Q. Advanced

- Flow chemistry : Continuous flow systems improve heat/mass transfer, enabling gram-scale synthesis with >90% yield .

- Green solvents : Switch from DMF to cyclopentyl methyl ether (CPME) to enhance sustainability .

- Process Analytical Technology (PAT) : In-line FTIR monitors reaction progress, allowing real-time adjustment of reagent feed rates .

What strategies mitigate oxidative degradation of the thiadiazole ring during storage?

Q. Advanced

- Stabilizers : Add 0.1% w/v ascorbic acid to ethanolic stock solutions to prevent radical-mediated oxidation .

- Lyophilization : Store as a lyophilized powder under argon at -20°C, reducing hydrolysis/oxidation risks .

- Accelerated stability testing : Use Q10 (Arrhenius) models to predict shelf life under varying humidity/temperature .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.